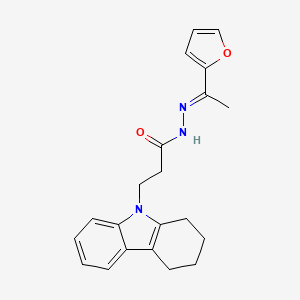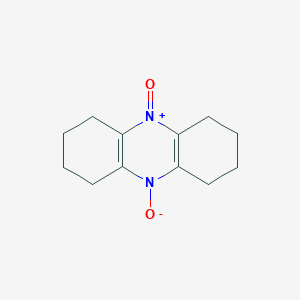
1,2,3,4,6,7,8,9-Octahydrophenazine 5,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,8,9-Octahydrophenazine-5,10-dium-5,10-bis(olate) is a heterocyclic compound with a unique ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-octahydrophenazine-5,10-dium-5,10-bis(olate) typically involves the hydrogenation of phenazine derivatives. The reaction is catalyzed by nickel catalysts, which facilitate the isomerization into the symmetrical form of the compound . The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,8,9-Octahydrophenazine-5,10-dium-5,10-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
1,2,3,4,6,7,8,9-Octahydrophenazine-5,10-dium-5,10-bis(olate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8,9-octahydrophenazine-5,10-dium-5,10-bis(olate) involves its interaction with microbial cell membranes, disrupting their integrity and leading to cell death. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound, which lacks the hydrogenation seen in 1,2,3,4,6,7,8,9-octahydrophenazine-5,10-dium-5,10-bis(olate).
Quinoline: Another heterocyclic compound with similar antimicrobial properties.
Isoquinoline: Shares structural similarities but differs in its electronic properties and reactivity.
Uniqueness
1,2,3,4,6,7,8,9-Octahydrophenazine-5,10-dium-5,10-bis(olate) is unique due to its fully hydrogenated ring structure, which imparts distinct chemical and physical properties. Its dual nitrogen atoms and potential for various chemical modifications make it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
10-oxido-1,2,3,4,6,7,8,9-octahydrophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H16N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H2 |
InChI Key |
QPXGUOWHEWILET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N(C3=C([N+]2=O)CCCC3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


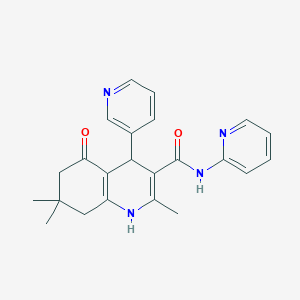
![(6Z)-6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036396.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide](/img/structure/B15036397.png)
![methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B15036405.png)

![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)propanehydrazide](/img/structure/B15036413.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15036421.png)
![ethyl (5Z)-5-(2-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15036434.png)
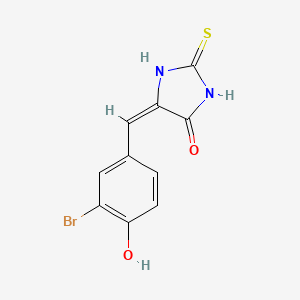
![1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B15036445.png)
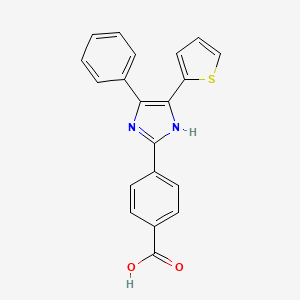
![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-cyclopropylprop-2-en-1-one](/img/structure/B15036476.png)

